Vinburnine

Übersicht

Beschreibung

Vinburnine, also known as eburnamonine or Vincamone, is a vinca alkaloid and a metabolite of vincamine. It is primarily recognized for its vasodilatory properties, which means it helps to widen blood vessels and improve blood flow. This compound is derived from the periwinkle plant, Catharanthus roseus, and has been studied for its potential neuroprotective and cognitive-enhancing effects .

Vorbereitungsmethoden

Vinburnine can be synthesized through various methods. One common approach involves the extraction of vincamine from the periwinkle plant, followed by its conversion to this compound through a series of chemical reactions. The synthetic route typically includes steps such as oxidation, reduction, and cyclization under controlled conditions. Industrial production methods often involve large-scale extraction and purification processes to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Vinburnine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Vasodilatory Effects

Vinburnine is primarily recognized for its vasodilatory properties, which enhance cerebral blood flow. Clinical studies have demonstrated that this compound can mitigate symptoms associated with cerebral circulatory insufficiency. In one study, this compound was administered to patients with low hemoglobin oxygen affinity, leading to significant improvements in blood rheology and oxygen transport parameters .

2. Cognitive Enhancement

Research indicates that this compound may have cognitive-enhancing effects. In experimental models, it has been shown to reduce the impact of scopolamine-induced amnesia and seizures induced by pentylenetetrazol on memory retention . This suggests that this compound may stimulate acetylcholine neurotransmission, which is crucial for learning and memory processes.

3. Oxygenation Properties

This compound has been identified as an effective oxygenator, particularly in muscle tissues. It facilitates the release of oxygen from red blood cells, making it beneficial for athletes seeking improved physical performance during training . This property positions this compound as a potential dietary supplement aimed at enhancing athletic endurance.

Case Studies

Case Study 1: Cerebral Circulatory Insufficiency

In a clinical trial involving patients with chronic ischemic conditions, this compound was administered intravenously at a dose of 40 mg. The results indicated significant improvements in hemodynamic parameters and metabolic data, affirming its role as an oxyphoretic agent .

Case Study 2: Cognitive Function in Animal Models

In a controlled study on mice and rats, this compound was shown to counteract memory impairments induced by pharmacological agents like scopolamine. The results highlighted its potential as a therapeutic agent for memory-related disorders .

Data Tables

Safety and Efficacy

This compound has undergone various stability studies to assess its degradation profile and pharmacokinetics. Research indicates that it is sensitive to hydrolytic degradation under alkaline conditions but remains stable under physiological pH levels . The compound's safety profile has been evaluated through multiple clinical trials, with no significant adverse effects reported at therapeutic doses.

Wirkmechanismus

Vinburnine exerts its effects through a combination of vasodilatory, neuroprotective, and neurotransmitter-modulating mechanisms. It enhances cerebral blood flow, reduces oxidative stress, and potentially influences neurotransmitter balance. The primary molecular targets include muscarinic acetylcholine receptors, which mediate various cellular responses such as inhibition of adenylate cyclase and modulation of potassium channels .

Vergleich Mit ähnlichen Verbindungen

Vinburnine belongs to the class of vinca alkaloids, which also includes compounds such as vinblastine, vincristine, and vinorelbine. These compounds share a similar chemical structure but differ in their specific biological activities and therapeutic applications. For instance:

Vinblastine: Used primarily in chemotherapy for treating cancers such as Hodgkin’s lymphoma.

Vincristine: Also used in cancer treatment, particularly for leukemia and lymphoma.

Vinorelbine: Used in the treatment of non-small-cell lung cancer.

This compound is unique among these compounds due to its primary use as a vasodilator and its potential neuroprotective effects .

Biologische Aktivität

Vinburnine, a naturally occurring alkaloid derived from the plant Voacanga africana, has garnered attention for its potential therapeutic applications, particularly in enhancing cerebral blood flow and treating conditions associated with cerebral circulatory insufficiency. This article reviews the biological activities of this compound, including its mechanisms of action, effects on cell cycles, and implications in various clinical contexts.

This compound primarily acts as a vasodilator , improving blood flow to the brain. This is particularly beneficial in conditions such as stroke and other cerebrovascular disorders. The compound enhances cerebral blood flow by modulating several pathways:

- Calmodulin-dependent phosphodiesterase inhibition : this compound influences calcium signaling pathways, leading to vasodilation.

- Interaction with sodium and calcium channels : This modulation aids in neuronal excitability and overall brain function.

- Effects on glutamate receptors : By influencing neurotransmitter dynamics, this compound may play a role in neuroprotection and cognitive enhancement .

Cell Cycle Regulation

Research has demonstrated that this compound affects the cell cycle in various cancer cell lines. For instance, treatment with this compound led to G2/M phase arrest in HL60 cells within 24 hours, followed by an increase in sub-G1 accumulation indicative of apoptosis after prolonged exposure (48-72 hours) . This suggests a dual role where this compound not only inhibits cell proliferation but also promotes programmed cell death in certain contexts.

Neuroprotective Properties

This compound has shown significant neuroprotective effects in several studies:

- Cerebral Ischemia : In animal models of stroke, this compound administration improved outcomes by enhancing cerebral blood flow and reducing infarct size.

- Oxidative Stress : this compound exhibits antioxidant properties that help mitigate oxidative damage to neuronal tissues. It has been shown to protect against lipopolysaccharide-induced inflammation in human corneal epithelial cells .

Clinical Applications

This compound is widely used in clinical settings for conditions associated with cerebral circulatory insufficiency. Its applications include:

- Treatment of cognitive disorders

- Management of post-stroke rehabilitation

- Potential use in neurodegenerative diseases due to its neuroprotective effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Post-Stroke Recovery : A study involving chronic post-stroke patients demonstrated that this compound improved cerebral glucose metabolism and regional blood flow, leading to better functional recovery outcomes .

- Asthma Induction : A unique case reported occupational asthma triggered by exposure to Voacanga africana dust, which contains this compound. This case underscored the need for awareness regarding potential allergic reactions associated with this compound derivatives .

Research Findings Summary Table

Eigenschaften

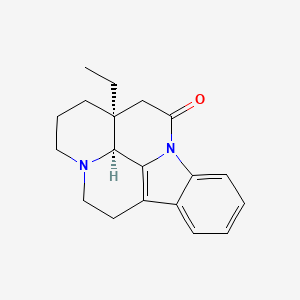

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJAPUKIYAZSEM-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045119 | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-88-0, 2580-88-3 | |

| Record name | (-)-Eburnamonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3α,16α)-eburnamenin-14(15H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINBURNINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.